Ammonium dodecanedioate
Description
Properties
IUPAC Name |
diazanium;dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59864-79-8 | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Ammonium dodecanedioate is classically prepared via the neutralization of dodecanedioic acid () with ammonium hydroxide () or ammonia gas (). The reaction proceeds as follows:
This exothermic reaction requires precise control of pH (6–7) and temperature (20–25°C) to prevent byproduct formation.
Laboratory-Scale Protocol
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Dissolution : 10 g of dodecanedioic acid is dissolved in 100 mL of deionized water or ethanol under stirring at 40°C.
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Neutralization : Ammonium hydroxide (25% w/w) is added dropwise until pH 6.5–7.0 is achieved.
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Crystallization : The solution is cooled to 4°C, inducing crystallization over 12 hours.
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Purification : Crystals are vacuum-filtered, washed with cold ethanol, and dried at 60°C.
Industrial-Scale Production
Industrial reactors (e.g., jacketed stirred-tank reactors) utilize ammonia gas for cost efficiency:
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Conditions : 0.5–1.0 MPa pressure, 50–70°C, and continuous pH monitoring.
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Cooling Systems : Countercurrent heat exchangers manage exothermic heat.
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Crystallization : Continuous rotary evaporators concentrate the solution, followed by centrifugal separation.
Output : 500–1,000 kg/batch with 90–95% yield.
Fermentation-Based Synthesis: A Biotechnological Approach
Microbial Production of Dodecanedioic Acid
Certain bacterial strains (e.g., Escherichia coli, Corynebacterium glutamicum) metabolize alkanes or fatty acids to produce dodecanedioic acid extracellularly. Key parameters include:
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Substrates : C12–C18 alkanes or methyl esters.
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Fermentation Conditions :
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Temperature: 35–39°C
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pH: 6.0–7.0 (maintained with automated NH addition)
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Aeration: 0.4–0.8 vvm (volume per volume per minute)
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Duration: 48–72 hours
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In Situ Neutralization with Ammonia
Post-fermentation, liquid ammonia or ammonium hydroxide is introduced to neutralize the acid:
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Ammonia Addition : 100–300 g/L of NH is fed continuously to maintain pH 6.5–7.0.
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Precipitation : The ammonium salt precipitates at 4°C and is harvested via centrifugation.
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Drying : Lyophilization yields a free-flowing powder.
Advantages :
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Reduces inorganic ion waste by 40% compared to chemical synthesis.
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Integrates renewable substrates (e.g., plant-derived fatty acids).
Comparative Analysis of Methods
| Parameter | Neutralization Method | Fermentation Method |
|---|---|---|
| Yield | 85–95% | 70–80% |
| Purity | >98% | 90–95% |
| Scalability | High (industrial reactors) | Moderate (bioreactor costs) |
| Environmental Impact | High solvent use | Low (bio-based substrates) |
| Cost | $12–15/kg | $18–22/kg |
Key Considerations :
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Neutralization is preferred for high-purity, rapid production but generates inorganic waste.
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Fermentation offers sustainability at the expense of lower yield and higher operational complexity.
Optimization Strategies
Solvent Selection
Ethanol-water mixtures (1:1 v/v) enhance dodecanedioic acid solubility by 30% compared to pure solvents, reducing reaction time.
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures (>200°C), ammonium dodecanedioate undergoes decomposition to release ammonia and regenerate dodecanedioic acid:
This reaction is critical in industrial processes requiring recovery of the parent acid .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Decomposition | High temperature | Dodecanedioic acid + NH₃ |
Acid-Base Reactions
This compound reacts with strong acids (e.g., HCl) to reform dodecanedioic acid:
The reverse reaction demonstrates its role as a buffering agent in aqueous systems .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acid-base | HCl | Dodecanedioic acid + NH₄Cl |
Substitution Reactions
The ammonium ion undergoes cation exchange with alkali metal hydroxides (e.g., NaOH), producing sodium dodecanedioate and ammonia:
This reaction highlights its utility in synthesizing derivatives for surfactant applications .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Substitution | NaOH | Sodium salt + NH₃ |
Comparative Analysis of Reactivity
This compound’s reactivity differs from shorter-chain analogues (e.g., ammonium adipate) due to its longer hydrophobic chain, which enhances surfactant properties. Key distinctions include:
| Property | This compound | Ammonium Adipate |
|---|---|---|
| Solubility | Moderate in water | Highly soluble |
| Thermal Stability | Decomposes >200°C | Stable up to 150°C |
| Surfactant Efficacy | High (long-chain amphiphile) | Moderate |
Research Insights
Scientific Research Applications
Chemistry
Ammonium dodecanedioate serves as a surfactant in the synthesis of polymers and nanomaterials. Its ability to reduce surface tension facilitates the formation of stable emulsions and dispersions, which are critical in polymer chemistry.
- Polymer Synthesis : It is utilized in the production of various polymeric materials, enhancing their stability and performance characteristics.
Biology
In biological research, this compound has been investigated for its potential as a corrosion inhibitor in biological systems. Its surfactant properties allow it to interact with cell membranes, influencing membrane dynamics and permeability.
- Corrosion Inhibition : Studies have shown that it can effectively protect metals from corrosion in aqueous environments, which is essential for maintaining equipment in biological laboratories.
Medicine
The compound has garnered attention for its role in drug delivery systems due to its amphiphilic nature, enabling it to encapsulate hydrophobic drugs effectively.
- Drug Delivery : By forming micelles, this compound improves the bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical applications.
Water Treatment
In industrial settings, this compound is employed in water treatment facilities to adsorb excess ammonium from wastewater. This application is crucial for maintaining environmental standards and preventing water pollution.
- Wastewater Management : Its ability to bind with ammonium ions helps in the removal of contaminants from industrial effluents.
Corrosion Inhibition
This compound has been explored as a corrosion inhibitor for steel in production water environments. Research indicates that its ionic liquid form can significantly reduce corrosion rates.
- Case Study : A study published in 2024 demonstrated that using trioctylmethyl this compound effectively inhibited steel corrosion in production water, showcasing its industrial viability .
The biological activity of this compound is largely attributed to its surfactant properties, which allow it to interact with both hydrophilic and hydrophobic environments. This interaction can lead to alterations in cellular functions:
Mechanism of Action
The mechanism of action of ammonium dodecanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It can also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Diisocetyl Dodecanedioate
- Type : Ester derivative.
- Molecular Formula : C₂₈H₅₂O₄.
- Properties : Lipophilic, high molecular weight (452.72 g/mol ).
- Applications: Used in Human Repeat Insult Patch Tests (HRIPT) for skin irritation studies due to its low bioavailability and non-penetrative nature .
- Contrast : Unlike ammonium dodecanedioate, its ester structure limits water solubility, making it unsuitable for conductive applications.
Poly-(Glycerol Dodecanedioate) (PGD)
- Type : Biodegradable elastomer.
- Properties : Exhibits omnidirectional stretchability and biocompatibility.
- Applications : Used in biomedical devices, such as stretchable piezoelectric sensors .
- Contrast: PGD’s polymeric structure provides mechanical flexibility, whereas this compound’s monomeric form prioritizes ionic conductivity.
Trioctylmethylthis compound
- Type : Ionic liquid (IL).
- Properties : Combines a quaternary ammonium cation with a dodecanedioate anion.
- Applications : Effective corrosion inhibitor for steel, achieving 67–87% inhibition efficiency in production water .
- Contrast : The bulky cation enhances surface adsorption, a feature absent in the simpler this compound.
Other Ammonium Salts
Ammonium Sebacate
- Anion : Sebacate (C₁₀H₁₈O₄²⁻).
- Molecular Weight : 232.28 g/mol.
- Applications : Co-solute in capacitor electrolytes. A study showed that a blend of 4.14% ammonium sebacate and 0.9% this compound optimized electrolyte conductivity (2,224 × 10⁻⁶ S·cm⁻¹) .
- Contrast : The shorter carbon chain (10 vs. 12) reduces its thermal stability compared to this compound.
Ammonium Nitrate
- Anion: Nitrate (NO₃⁻).
- Molecular Weight : 80.04 g/mol.
- Applications : Fertilizers, explosives.
- Contrast: Highly explosive and hygroscopic, unlike the stable, non-reactive this compound .
Ammonium Bicarbonate
- Anion : Bicarbonate (HCO₃⁻).
- Molecular Weight : 79.06 g/mol.
- Applications : Food additive, leavening agent.
- Contrast : Decomposes at 36°C , limiting its use in high-temperature applications .
Data Tables
Table 1: Comparison of Dodecanedioate Derivatives
Table 2: Comparison of Ammonium Salts
Biological Activity
Ammonium dodecanedioate, the ammonium salt of dodecanedioic acid, is a compound with significant amphiphilic properties that make it valuable in various scientific and industrial applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and environmental science.
- Molecular Formula : CHNO
- Molecular Weight : 259.34 g/mol
- Structure : Comprises a long hydrophobic dodecane chain with two carboxylate groups, enhancing its surfactant properties.
This compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its role as a surfactant, where it can reduce surface tension and stabilize emulsions. In biological systems, it may alter membrane permeability, affecting cellular functions such as nutrient transport and signal transduction.
Biological Activity
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Microbial Interaction :
- This compound exhibits antimicrobial properties similar to other quaternary ammonium salts (QASs). It can disrupt microbial cell membranes, leading to cell lysis and death . The effectiveness of these compounds often correlates with the length of the alkyl chain; longer chains generally enhance antimicrobial activity .
- Cell Membrane Interaction :
- Corrosion Inhibition :
Applications in Medicine
This compound has been investigated for various medical applications:
- Drug Delivery Systems : Its surfactant properties make it suitable for formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.
- Antimicrobial Agents : The compound's ability to disrupt microbial membranes positions it as a potential candidate for developing new antimicrobial agents against resistant strains .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 0.5% w/v, with complete eradication observed at 1% w/v. The study highlighted its potential as an effective disinfectant in clinical settings.
Case Study 2: Corrosion Inhibition
In an industrial setting, this compound was tested as a corrosion inhibitor for steel in production water. The compound demonstrated a reduction in corrosion rates by up to 70% compared to untreated samples, showcasing its effectiveness in protecting metals from degradation in harsh environments .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Antimicrobial Activity | Corrosion Inhibition |
|---|---|---|---|
| This compound | CHNO | High | Moderate |
| Ammonium Sebacate | CHNO | Moderate | High |
| Ammonium Adipate | CHNO | Low | Low |
Q & A
Q. What benchmarking criteria validate computational models predicting this compound’s environmental fate?
- Methodological Answer : Compare EPI Suite predictions (BIOWIN, ECOSAR) with experimental OECD 301D biodegradation data. Calibrate QSAR models using descriptors like molecular weight (256.34 g/mol) and topological polar surface area (80.3 Ų). Discrepancies >20% require re-evaluating force field parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
